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trans-Caftaric acid - 908095-24-9

trans-Caftaric acid

Catalog Number: EVT-15286594
CAS Number: 908095-24-9
Molecular Formula: C13H12O9
Molecular Weight: 312.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
trans-Caftaric acid is a natural product found in Raphanus sativus with data available.
Overview

trans-Caftaric acid, also known simply as caftaric acid, is a non-flavonoid phenolic compound predominantly found in grapes (Vitis vinifera). It plays a significant role in the coloration of white wines and is a product of the esterification of caffeic acid and tartaric acid. As a member of the class of compounds known as hydroxycinnamic acids, trans-caftaric acid is integral to understanding the chemistry of wine production and its subsequent effects on wine quality and stability.

Source

trans-Caftaric acid is primarily sourced from grape juice and is present in all grape varieties. It is particularly abundant in raisins and can also be found in other plants such as common chicory (Cichorium intybus) and Eastern purple coneflower (Echinacea purpurea). Its presence in grape juice influences the oxidative processes during wine fermentation, impacting both flavor and color development.

Classification
  • Chemical Class: Hydroxycinnamic acids
  • Sub-Class: Cinnamic acids and derivatives
  • Molecular Formula: C₁₃H₁₂O₉
  • IUPAC Name: (2R,3R)-2-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-3-hydroxybutanedioic acid
Synthesis Analysis

Methods

The synthesis of trans-caftaric acid can occur naturally through enzymatic processes during grape maturation. In laboratory settings, it can be synthesized through the esterification of caffeic acid with tartaric acid under controlled conditions.

Technical Details

  1. Enzymatic Synthesis: In grapes, trans-caftaric acid forms via the activity of polyphenol oxidase enzymes during the ripening process.
  2. Chemical Synthesis: Laboratory synthesis may involve:
    • Reagents: Caffeic acid and tartaric acid.
    • Conditions: The reaction typically requires acidic conditions to facilitate ester formation.
    • Purification: The product can be purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Molecular Structure Analysis

Structure

trans-Caftaric acid has a complex molecular structure that includes aromatic rings and hydroxyl groups. Its structural representation includes:

  • Aromatic Ring: A benzene ring with hydroxyl substitutions.
  • Ester Linkage: An ester bond between caffeic acid and tartaric acid.

Data

  • Molecular Weight: Average 312.229 g/mol
  • InChI Key: SWGKAHCIOQPKFW-JTNORFRNSA-N
  • SMILES Notation: OC@HC(O)=O
Chemical Reactions Analysis

Reactions

trans-Caftaric acid undergoes various chemical reactions, particularly oxidation and hydrolysis, which are crucial during wine production:

  1. Oxidation: Exposure to oxygen leads to the formation of grape reaction products, which can affect wine color and stability.
  2. Hydrolysis: Under certain conditions, trans-caftaric acid can hydrolyze back into its constituent acids, caffeic and tartaric acids.

Technical Details

  • The oxidation process can be catalyzed by enzymes such as polyphenol oxidase, leading to browning reactions in wines.
  • Hydrolysis typically occurs during fermentation when yeast enzymes are active.
Mechanism of Action

The mechanism by which trans-caftaric acid influences wine quality involves its role in oxidative reactions:

Data

Research indicates that higher levels of trans-caftaric acid correlate with lower oxidative browning in wines, suggesting its protective role during fermentation.

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid at room temperature.
  • Melting Point: Not available in current literature.

Chemical Properties

  • Solubility: Soluble in water and organic solvents.
  • Stability: Sensitive to light and oxygen; prone to degradation under oxidative conditions.

Relevant analyses have shown that trans-caftaric acid retains significant bioavailability when ingested, evidenced by its detection in plasma following consumption.

Applications

trans-Caftaric acid has several scientific uses:

  1. Wine Production: It serves as a marker for oxidative stress in wine, helping winemakers assess wine quality.
  2. Food Industry: Its antioxidant properties are explored for use in food preservation.
  3. Pharmaceutical Research: Investigated for potential health benefits due to its bioactive properties.

Properties

CAS Number

908095-24-9

Product Name

trans-Caftaric acid

IUPAC Name

2-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-3-hydroxybutanedioic acid

Molecular Formula

C13H12O9

Molecular Weight

312.23 g/mol

InChI

InChI=1S/C13H12O9/c14-7-3-1-6(5-8(7)15)2-4-9(16)22-11(13(20)21)10(17)12(18)19/h1-5,10-11,14-15,17H,(H,18,19)(H,20,21)

InChI Key

SWGKAHCIOQPKFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O)O

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